1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)piperazine
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)piperazine is a complex organic compound that features a combination of pyridine, pyrrole, and piperazine rings. The presence of chloro and trifluoromethyl groups adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)piperazine involves multiple steps, starting from the preparation of the pyridine and pyrrole intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the chlorination and trifluoromethylation of pyridine.
Synthesis of the Pyrrole Intermediate:
Coupling Reaction: The pyridine and pyrrole intermediates are coupled with piperazine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar functional groups.
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrole: A related compound with a pyrrole ring.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine: A related compound with a piperazine ring.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)piperazine is unique due to its combination of pyridine, pyrrole, and piperazine rings, along with the presence of chloro and trifluoromethyl groups
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F6N5O2S/c21-14-8-12(19(23,24)25)10-29-17(14)31-4-6-32(7-5-31)36(34,35)16-2-1-3-33(16)18-15(22)9-13(11-30-18)20(26,27)28/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKSHKJGXAIETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F6N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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